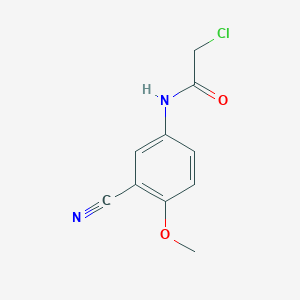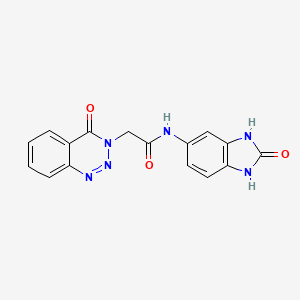![molecular formula C13H15Cl2NO B7646509 2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone](/img/structure/B7646509.png)
2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone, also known as CPE, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research to study the biochemical and physiological effects of the compound on different organisms.
作用機序
The mechanism of action of 2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone is not fully understood, but it is believed to act as an antagonist of the CB1 receptor, which is part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, mood, and appetite. By blocking the CB1 receptor, this compound may affect these processes and lead to the observed effects on anxiety, stress, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anxiogenic-like effects in rats and mice, which means it increases anxiety-like behavior. It has also been shown to increase stress hormone levels in rats, indicating that it may play a role in stress response. Additionally, this compound has been shown to affect the immune system and inflammation, although the exact mechanism is not fully understood.
実験室実験の利点と制限
One advantage of using 2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy to obtain and use in experiments. Additionally, its effects on anxiety and stress make it a useful tool to study anxiety-related disorders and stress response. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone. One direction is to investigate its effects on other physiological processes, such as pain and appetite, which are also regulated by the endocannabinoid system. Another direction is to study the effects of this compound on different organisms, including humans, to determine its potential as a therapeutic agent for anxiety-related disorders. Additionally, further research is needed to understand the exact mechanism of action of this compound and how it affects the immune system and inflammation.
合成法
2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone can be synthesized by reacting 4-chlorobenzyl cyanide with 4-chlorophenylpiperidine in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain this compound. The synthesis method is well-established and has been used in many studies.
科学的研究の応用
2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone has been used in various scientific studies to investigate its effects on different organisms. It has been shown to have anxiogenic-like effects in rats and mice, which makes it a useful tool to study anxiety-related disorders. This compound has also been used to study the effects of stress on the brain and the role of the endocannabinoid system in stress response. Additionally, this compound has been used to study the effects of the compound on the immune system and inflammation.
特性
IUPAC Name |
2-chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-9-13(17)16-7-5-11(6-8-16)10-1-3-12(15)4-2-10/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLGLLZATIGFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

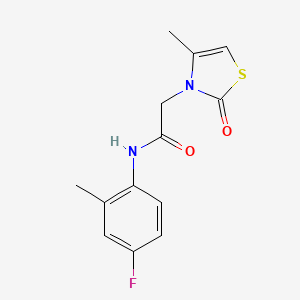
![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)

![N-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7646437.png)
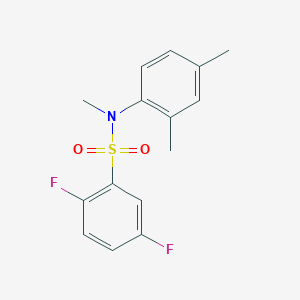
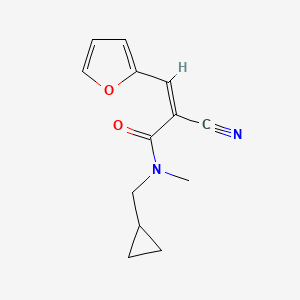
![1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)
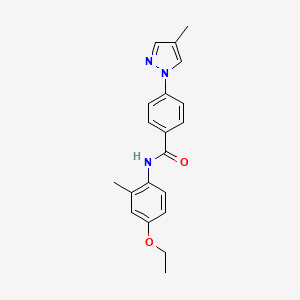

![1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7646491.png)
![4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B7646496.png)
